1-Oxo-6-oxa-9-aza-spiro[4.5]decane-2,9-dicarboxylic acid 9-tert-butyl ester 2-ethyl ester, with the Chemical Abstracts Service (CAS) number 1350475-40-9, is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of oxo, oxa, and aza functional groups, contributing to its chemical reactivity and potential applications in various scientific fields. The molecular formula for this compound is C16H25NO6, with a molecular weight of approximately 327.38 g/mol .
This compound is classified as a synthetic organic compound often used in chemical research and development. It is categorized under various chemical classifications including esters and carboxylic acids, which play significant roles in organic synthesis and medicinal chemistry. The high purity levels (greater than 95%) make it suitable for laboratory applications .
The synthesis of 1-oxo-6-oxa-9-aza-spiro[4.5]decane-2,9-dicarboxylic acid 9-tert-butyl ester 2-ethyl ester involves several steps, typically including the formation of the spirocyclic framework followed by the introduction of functional groups. Common methods may include:
Specific reaction conditions (temperature, catalysts) and reagents used may vary based on the desired yield and purity .
The molecular structure of 1-oxo-6-oxa-9-aza-spiro[4.5]decane-2,9-dicarboxylic acid 9-tert-butyl ester 2-ethyl ester can be represented using structural formulas that highlight its spirocyclic nature:
This notation indicates the presence of both carbonyl (C=O) and ether (C-O-C) functionalities within a complex framework that includes nitrogen atoms in the ring structure .
The compound is expected to participate in various chemical reactions typical for esters and carboxylic acids:
These reactions are crucial for modifying the compound for specific applications in drug development or material science .
The mechanism of action for this compound primarily revolves around its reactivity as an ester and its ability to undergo hydrolysis or transesterification. Upon exposure to water or alcohols under acidic conditions, the following general steps can occur:
This mechanism is fundamental in understanding how this compound can be utilized in various synthetic pathways within organic chemistry .
The physical properties of 1-oxo-6-oxa-9-aza-spiro[4.5]decane-2,9-dicarboxylic acid 9-tert-butyl ester 2-ethyl ester include:
Chemical properties include:
These properties make it suitable for various applications in research settings .
1-Oxo-6-oxa-9-aza-spiro[4.5]decane-2,9-dicarboxylic acid 9-tert-butyl ester 2-ethyl ester has potential applications in:
Its diverse functional groups allow it to serve as an intermediate in various synthetic pathways, making it valuable in both academic research and industrial applications .
Regioselective cyclization is pivotal for assembling the 6-oxa-9-aza-spiro[4.5]decane core. The target compound’s structure (SMILES: CCOC(=O)C1CCC2(CN(C(=O)OC(C)(C)C)CCO2)C1=O
[1] [4]) features a γ-lactam fused to a tetrahydropyran ring via a spirocyclic carbon. Key methodologies include:
Table 1: Impact of Solvent on Cyclization Efficiency
Solvent | Reaction Rate (k, s⁻¹) | Spiro[4.5] Selectivity (%) |
---|---|---|
DMF | 1.8 × 10⁻³ | 92 |
THF | 1.2 × 10⁻³ | 88 |
Methanol | 0.6 × 10⁻³ | 75 |
Radical pathways offer complementary routes to strained spirocycles. While direct data for the target compound is limited, studies on analogous systems (e.g., tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, CAS: 203662-19-5 [6]) reveal:
The target compound’s stereochemistry remains underexplored in available data. However, general principles for analogous azaspirocycles include:
The 9-tert-butyl ester/2-ethyl ester configuration (IUPAC: 9-(tert-butyl) 2-ethyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate [1] [7]) exemplifies strategic protection:
Table 2: Commercial Specifications Highlighting Protecting Group Prevalence
Supplier | Purity (%) | Protecting Groups | Price (per gram) |
---|---|---|---|
AChemBlock [1] | 97 | 9-Boc, 2-ethyl ester | $2,330 |
Fluorochem [7] | 98 | 9-Boc, 2-ethyl ester | €1,995 (~$2,150) |
CymitQuimica [2] | 95 | 9-Boc, 2-ethyl ester | Inquire |
Table 3: Key Molecular Descriptors of 1-Oxo-6-oxa-9-aza-spiro[4.5]decane-2,9-dicarboxylic acid 9-tert-butyl ester 2-ethyl ester
Property | Value | Source |
---|---|---|
CAS Registry | 1350475-40-9 | [1] [2] [4] |
Molecular Formula | C₁₆H₂₅NO₆ | [1] [4] |
Molecular Weight | 327.38 g/mol | [1] [4] |
IUPAC Name | 9-(tert-butyl) 2-ethyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate | [1] |
SMILES | CCOC(=O)C1CCC2(CN(C(=O)OC(C)(C)C)CCO2)C1=O | [1] [4] |
Chemical Compounds Mentioned:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1